N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide is a compound that features a thiophene ring system, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide typically involves the condensation of thiophene derivatives with pivaloyl chloride under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in antimicrobial and anticancer research.
Medicine: Thiophene-based compounds are explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of specific enzymes or modulation of signal transduction pathways .
Comparison with Similar Compounds
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Known for its antimicrobial properties.
Thiophene-3-carboxamide: Used in the synthesis of pharmaceuticals.
Thiophene-2,3-dicarboxamide: Explored for its potential in organic electronics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS2/c1-14(2,3)13(16)15-12(10-6-8-17-9-10)11-5-4-7-18-11/h4-9,12H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELCYSBRRIDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CSC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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